molecular formula C11H12F3N3O B2534607 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018127-59-7

3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2534607
CAS No.: 1018127-59-7
M. Wt: 259.232
InChI Key: WPGMWGHPCLHHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS# 1018127-59-7) is a chemical compound belonging to the pyrazolo[3,4-b]pyridine class, a scaffold of significant interest in medicinal chemistry due to its similarity to purine bases and its prevalence in kinase inhibitor research . This specific derivative has been identified as a candidate in the investigation of inhibitors targeting Tropomyosin Receptor Kinases (TRKs) . TRKs are receptor tyrosine kinases whose aberrant signaling, often due to NTRK gene fusions, is a known driver in various cancers, including colorectal cancer and non-small cell lung cancer . The pyrazolopyridine core is a key structural feature in many kinase inhibitors, as it can mimic the adenosine moiety of ATP and form critical hydrogen bonds within the kinase hinge region . Research into pyrazolo[3,4-b]pyridine derivatives has shown that they can exhibit potent inhibitory activity against TRKA kinase, with some compounds demonstrating activity at nanomolar concentrations (IC50) in enzymatic assays . The structural features of this compound, including the 4-trifluoromethyl group, are explored in structure-activity relationship (SAR) studies to optimize potency and selectivity for TRK family kinases . As a research chemical, it serves as a valuable tool for scientists studying TRK-driven oncogenesis and developing novel targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-2-propyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c1-3-4-17-6(2)9-7(11(12,13)14)5-8(18)15-10(9)16-17/h5H,3-4H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGMWGHPCLHHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=O)NC2=N1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that the compound showed cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest its potential as a lead compound for developing new anticancer agents .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating apoptotic pathways, including caspase activation and modulation of poly(ADP-ribose) polymerase activity . This mechanism highlights its potential utility in targeted cancer therapies.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating various inflammatory disorders.

Research Findings

  • Inhibition of Cytokines : Experimental data indicate that compounds similar to 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can modulate inflammatory pathways, potentially leading to reduced inflammation in models of disease .

Antimicrobial Activity

The antimicrobial properties of this compound have also garnered attention. Research shows that derivatives within the pyrazolo[3,4-b]pyridine class can exhibit activity against various bacterial strains.

Case Studies

  • Activity Against Bacterial Strains :
    • A study highlighted that certain derivatives displayed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values as low as 0.21 µM . This suggests potential applications in developing new antimicrobial agents.
  • Structure-Activity Relationship :
    • The structure–activity relationship analyses indicate that modifications on the pyrazolo[3,4-b]pyridine core can enhance antimicrobial efficacy, providing a pathway for designing more potent derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be contextualized against related pyrazolo[3,4-b]pyridin-6(7H)-one derivatives (Table 1).

Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Methyl-2-propyl-4-(trifluoromethyl)-... 2-Propyl, 3-Me, 4-CF₃ C₁₁H₁₃F₃N₃O 260.24 Enhanced lipophilicity; drug candidate
2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-Me, 4-Me C₈H₉N₃O 163.18 Simpler structure; limited bioactivity
2-Benzyl-4-(difluoromethyl)-... 2-Benzyl, 4-CHF₂ C₁₄H₁₁F₂N₃O 275.25 Antimicrobial potential
3-Iodo-5-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine 3-I, 5-CF₃ C₇H₄F₃IN₂ 316.02 Fluorinated intermediate; discontinued
3-(4-Chlorophenyl)-4-methyl-1-phenyl-... 4-Me, 1-Ph, 3-(4-Cl-Ph) C₂₀H₁₅ClN₃O 348.81 Anticancer/antibacterial applications

Structural and Functional Insights

Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs like 2,4-dimethyl derivatives . The propyl chain at position 2 may improve membrane permeability relative to smaller substituents (e.g., methyl or benzyl groups) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows MCR protocols similar to those in and , utilizing PEG-400 for eco-friendly conditions . In contrast, N-alkylated derivatives (e.g., 3-(4-chlorophenyl)-4-methyl-1-phenyl-...) require stepwise alkylation and longer reaction times .

Biological Performance: Fluorinated derivatives (e.g., 2-benzyl-4-(difluoromethyl)-...) exhibit notable antimicrobial activity against pathogens like E. coli and S. aureus . The target compound’s -CF₃ group may further amplify this effect. Discontinued compounds like 3-iodo-5-(trifluoromethyl)-2H-pyrazolo...

Physicochemical Properties :

  • The target compound’s molecular weight (260.24 g/mol) and lipophilicity (logP ~2.5, estimated) position it within the "drug-like" space, unlike bulkier analogs (e.g., C₂₀H₁₅ClN₃O at 348.81 g/mol) .

Biological Activity

3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with trifluoromethyl and alkyl substituents that influence its reactivity and biological interactions. The molecular formula is C11H12F3N3C_{11}H_{12}F_3N_3 with a molecular weight of approximately 281.24 g/mol.

The biological activity of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is primarily attributed to its interaction with various molecular targets within cells:

  • Inhibition of Heat Shock Protein 90 (HSP90) :
    • HSP90 is a crucial chaperone involved in the stabilization of numerous oncoproteins. Compounds structurally similar to this pyrazolo derivative have been shown to inhibit HSP90, leading to the degradation of client proteins associated with cancer progression .
    • In vivo studies demonstrated that derivatives exhibit potent antitumor effects in xenograft models without significant toxicity .
  • Antimicrobial Activity :
    • Research indicates that pyrazolo derivatives possess antimicrobial properties against various pathogens. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one and its derivatives:

Activity Target Effect Reference
AntitumorHSP90Inhibition leading to cancer cell death
AntimicrobialVarious bacterial strainsEffective against Gram-positive bacteria
Enzyme InhibitionProtein kinasesModulation of signaling pathways

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antitumor Efficacy :
    • A study involving a series of HSP90 inhibitors derived from similar structures demonstrated significant tumor regression in mouse models when administered orally, indicating promising bioavailability and efficacy .
  • Antimicrobial Studies :
    • In vitro assays revealed that compounds with similar structural motifs exhibited potent antifungal activity against pathogenic fungi, suggesting a broad spectrum of antimicrobial properties .

Q & A

Q. Table 1: Comparison of Synthetic Methods

Solvent/CatalystReaction TimeYield (%)Purity (%)Reference
PEG-4006–8 hrs70–85>90
Toluene/TFA12–24 hrs60–7585–90
Water/Fe+3^{+3}@K102–4 hrs80–90>95

How to characterize the compound’s structure and confirm regioselectivity post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1^1H/13^{13}C NMR : Key signals include δ 1.2–1.5 ppm (propyl CH3_3), δ 2.3–2.7 ppm (methyl groups on pyrazole), and δ 160–165 ppm (C=O). Trifluoromethyl (CF3_3) appears as a singlet in 19^{19}F NMR at δ -60 to -65 ppm .
    • IR Spectroscopy : Confirm carbonyl (1680–1700 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. pyridine ring substitution) by analyzing crystal structures, as demonstrated for related pyrazolo[3,4-b]pyridines in PDB ligand summaries .

How to optimize reaction conditions to improve yield and purity?

Advanced Methodological Answer:

  • Variable Screening :
    • Solvent polarity : PEG-400 improves solubility of polar intermediates, while toluene favors non-polar intermediates. Test solvent mixtures (e.g., PEG-400/EtOH) to balance polarity .
    • Catalyst loading : Optimize TFA concentration (10–30 mol%) to minimize side reactions (e.g., ester hydrolysis) .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water to isolate isomers. Purity >95% is achievable, as validated by HPLC (C18 column, 70:30 H2_2O/ACN) .

How to address discrepancies in reported biological activity data for analogs?

Advanced Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent variation : Replace the trifluoromethyl group with Cl or CH3_3 to assess impact on target binding. For example, CTLA-4 inhibitors with 4-fluorophenyl substituents show enhanced activity (IC50_{50} < 50 nM) .
    • Isosteric replacements : Substitute pyrazole with pyrimidine to evaluate metabolic stability .
  • Assay Conditions : Standardize in vitro protocols (e.g., p38 MAPK inhibition assays at 10 µM ATP) to minimize variability .

How to resolve low yields in scaled-up synthesis?

Advanced Methodological Answer:

  • Kinetic Analysis : Monitor reaction progression via TLC or in situ IR to identify rate-limiting steps (e.g., imine formation in MCRs) .
  • Scale-Up Adjustments :
    • Increase stirring rate (500–1000 rpm) to improve mass transfer in viscous solvents like PEG-400 .
    • Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .

What computational methods predict the compound’s drug-likeness and binding modes?

Advanced Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., CTLA-4 or p38 MAPK). Key interactions include H-bonds with Lys123 (p38) and π-π stacking with Phe180 .
  • ADME Prediction : SwissADME or QikProp calculates logP (2.5–3.5), PSA (<90 Ų), and CYP450 inhibition risk. For example, the trifluoromethyl group reduces metabolic oxidation but increases logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.